
3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid: is a complex organic compound with a molecular formula of C18H25NO5S. This compound is notable for its unique structure, which combines a cyclohexene ring with a nitrobenzoic acid moiety. It has applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Cyclohexene Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one, using sulfuric acid.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like chromium trioxide in acetic acid.
Attachment of the Nitrobenzoic Acid Moiety: This step involves esterification or amidation reactions to link the nitrobenzoic acid to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or rhodium complexes can be used to facilitate key steps in the synthesis, such as cyclization and hydroxylation .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.
作用機序
The mechanism of action of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can inhibit or activate specific enzymes, depending on its structure and functional groups.
Receptors: It may bind to receptors in biological systems, modulating their activity and leading to physiological effects.
類似化合物との比較
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Shares the cyclohexene ring but lacks the nitrobenzoic acid moiety.
Cyclohexenone: A simpler structure with a cyclohexene ring and a ketone group.
3-Methyl-3-cyclohexen-1-ol: Similar hydroxyl group but different substituents on the ring.
Uniqueness
The uniqueness of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylsulfanyl group and a nitrobenzoic acid moiety allows for diverse applications in synthesis and pharmaceuticals .
特性
CAS番号 |
105804-72-6 |
|---|---|
分子式 |
C18H25NO5S |
分子量 |
367.5 g/mol |
IUPAC名 |
3-methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C11H20OS.C7H5NO4/c1-9-5-3-7-11(12)10(9)6-4-8-13-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11-12H,3-8H2,1-2H3;1-4H,(H,9,10) |
InChIキー |
BHYDVQLHAVLIEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)O)CCCSC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
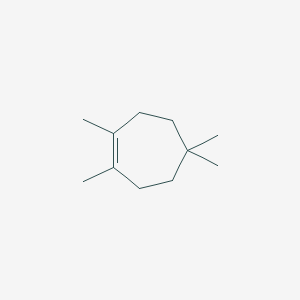
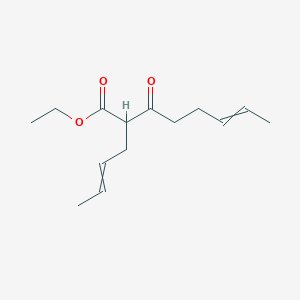

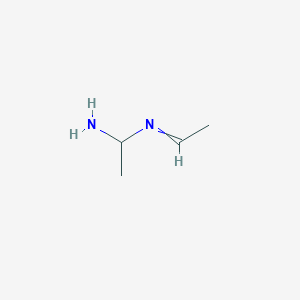

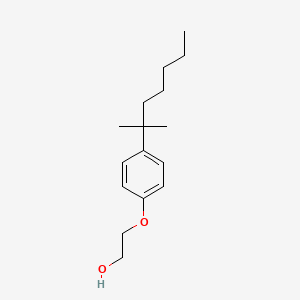
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
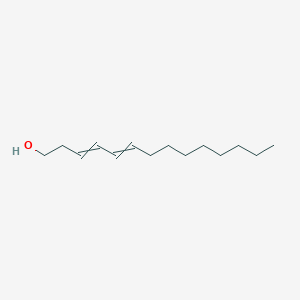
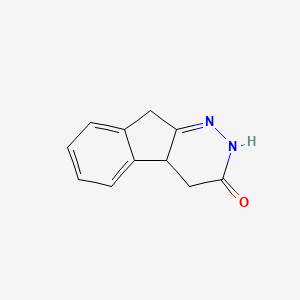
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
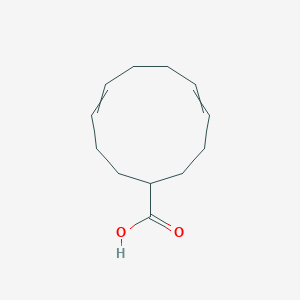
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
